In vitro and in vivo synergistic interaction of substituted chalcone derivatives with norfloxacin against methicillin resistant Staphylococcus aureus
RSC Advances Pub Date: 2014-12-08 DOI: 10.1039/C4RA10842F
Abstract
Thirty chalcone derivatives were synthesized via a base catalyzed Claisen Schmidt condensation and evaluated for their anti-methicillin-resistant Staphylococcus aureus (MRSA) activity alone and in combination with norfloxacin. Among these, 5 derivatives namely trans-3-(1H-indol-3-yl)-1-(4′-benzyloxyphenyl)-2-propen-1-one (2), 1-(4″-biphenyl)-3-(3′4′-dihydroxyphenyl)-2-propen-1-one (11), 1-(4″-hydroxy-3″-methylphenyl)3-(4′-hydroxyphenyl)-2-propen-1-one (14), 3-(4′-chlorophenyl)-1-(4″-hydroxyphenyl)2-propen-1-one (17), and LTG-oxime (27) showed significant antibacterial activity with MIC 12.5–50 µg mL−1 respectively. In combination studies, derivatives 2 and 14 significantly reduced the MIC of norfloxacin by up to 16 fold (FICI < 0.5), while derivatives 11, 17 and 27 reduced it by up to eight fold (FICI ≤ 0.5). Flow cytometry analysis results clearly indicated that derivatives 2 and 14 significantly promote the accumulation and inhibition of the Et-Br efflux, which was further validated through spectrofluorimeter using clinical isolate MRSA-ST2071. In systemically infected Swiss albino mice model, both the compounds significantly (P < 0.001, P < 0.01) lowered the systemic bacterial load in blood, liver, kidney, lung and spleen tissues. This study supports the promising use of chalcones in the development of economical antibacterial combinations.
![Graphical abstract: In vitro and in vivo synergistic interaction of substituted chalcone derivatives with norfloxacin against methicillin resistant Staphylococcus aureus](http://scimg.chem960.com/usr/1/C4RA10842F.jpg)
Recommended Literature
- [1] Gas-chromatographic method for the determination of low relative molecular mass alcohols and methyl tert-butyl ether in gasoline
- [2] Co-Catalyzed decarbonylative alkylative esterification of styrenes with aliphatic aldehydes and hypervalent iodine(iii) reagents†
- [3] Effect of surface chemical composition on the surface potential and iso-electric point of silicon substrates modified with self-assembled monolayers
- [4] Critical review of the phytochemical profiles and health-promoting effects of the edible mushroom Armillaria mellea
- [5] Overcharge protection of lithium-ion batteries above 4 V with a perfluorinated phenothiazine derivative†
- [6] Nitrogen doped TiO2–CuxO core–shell mesoporous spherical hybrids for high-performance dye-sensitized solar cells
- [7] Reversible single-crystal-to-single-crystal transformation driven by adsorption/desorption of water over organic solvents and thermal stimulation†
- [8] A + B → C reaction fronts in Hele-Shaw cells under modulated gravitational acceleration
- [9] A divergent and metal free synthesis of sulfoximine tethered imidazoles, imidazopyridines, imidazothiazoles, imidazobenzothiazines, thiazoles and selenazoles†‡
- [10] A novel determination of curcumin via Ru@Au nanoparticle decorated nitrogen and sulfur-functionalized reduced graphene oxide nanomaterials
![RSC Advances](https://scimg.chem960.com/usr/1/RA012008.jpg)
Journal Name:RSC Advances
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 16478-52-7
-
CAS no.: 133556-24-8